molecular formula C11H20BrNO3 B12928204 (S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate

(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate

Cat. No.: B12928204
M. Wt: 294.19 g/mol
InChI Key: MZAGHJAVTHYPDO-YGPZHTELSA-N
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Description

(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromomethylation of morpholine derivatives using paraformaldehyde and hydrobromic acid in acetic acid. This reaction is efficient and minimizes the generation of toxic byproducts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate involves its reactivity towards nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the bromomethyl group, which acts as an electrophilic center. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its tert-butyl ester group also provides steric hindrance, influencing its reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl (3S)-3-(bromomethyl)-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8?,9-/m1/s1

InChI Key

MZAGHJAVTHYPDO-YGPZHTELSA-N

Isomeric SMILES

CC1COC[C@H](N1C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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